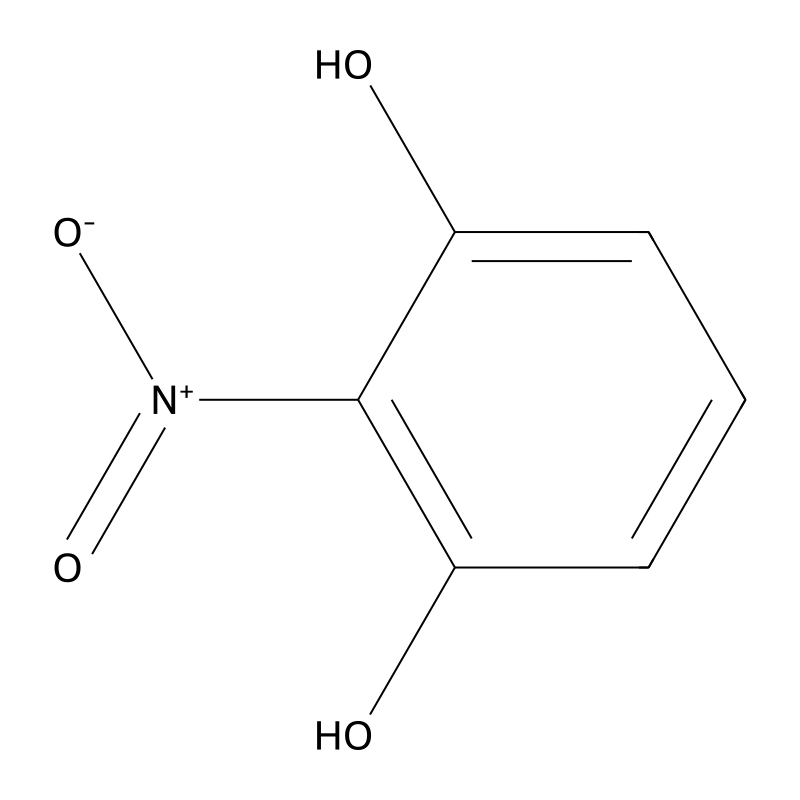2-Nitroresorcinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Synthesis:
- Intermediate in dye production: 2-Nitroresorcinol serves as an intermediate in the synthesis of various dyes, including azo dyes and nitro dyes. These dyes find applications in textiles, plastics, and inks. Source: Sigma-Aldrich product page on 2-Nitroresorcinol:
- Preparation of other nitroaromatics: Researchers utilize 2-nitroresorcinol as a starting material for the synthesis of other nitroaromatic compounds, which are essential building blocks in organic chemistry and have diverse applications in pharmaceuticals, materials science, and agriculture. Source: Journal of Organic Chemistry, "Synthesis of Nitrophenols from Resorcinol Derivatives":
Analytical Chemistry:
- Chelating agent for metal ions: 2-Nitroresorcinol exhibits chelating properties, forming complexes with various metal ions. This characteristic makes it valuable in analytical chemistry for the selective detection and separation of metal ions. Source: Journal of Chemical Education, "Determination of Trace Amounts of Copper(II) with 2-Nitroresorcinol":
Biological Research:
- Antimicrobial activity: Studies have shown that 2-nitroresorcinol possesses antimicrobial activity against certain bacteria and fungi. However, further research is needed to understand the mechanisms of action and potential applications in developing new antimicrobial agents. Source: International Journal of Molecular Sciences, "Antimicrobial Activities of Nitro-Substituted Resorcinols": )
- Enzyme inhibitor: 2-Nitroresorcinol can inhibit the activity of certain enzymes, making it a potential tool for studying enzyme function and exploring its therapeutic potential in diseases associated with enzyme dysfunction. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, "Inhibition of α-Amylase and α-Glucosidase by Nitro-Substituted Phenols": )
2-Nitroresorcinol appears as a white to yellow crystalline solid. It is soluble in water and exhibits certain hazardous properties, including being harmful if swallowed or in contact with skin . The compound is notable for its ability to form intramolecular hydrogen bonds, which can influence its vibrational properties and molecular structure .
2-NR presents several safety concerns:
The reactivity of 2-nitroresorcinol is primarily attributed to its functional groups. Key reactions include:
- Reduction Reactions: 2-Nitroresorcinol can undergo reduction reactions, particularly in photographic processes where it interacts with silver ions, leading to the formation of metallic silver .
- Condensation Reactions: It can participate in thermal polycondensation reactions when combined with cyanuric chloride, leading to the synthesis of porous materials .
Research indicates that 2-nitroresorcinol exhibits biological activity, including:
- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain under investigation.
- Toxicity: Due to its harmful effects upon exposure, including skin irritation and potential acute toxicity, safety measures are crucial when handling this compound .
Several methods exist for synthesizing 2-nitroresorcinol:
- Nitration of Resorcinol: The most common method involves the nitration of resorcinol using nitric acid.
- Alternative Synthetic Routes: ChemicalBook outlines six different synthetic routes that may involve various reagents and conditions tailored for specific applications .
2-Nitroresorcinol finds applications in various fields:
- Photography: Utilized as a developing agent due to its ability to reduce silver ions.
- Material Science: Employed in the synthesis of porous materials through thermal polycondensation processes .
- Chemical Research: Acts as an intermediate in the synthesis of other organic compounds.
When comparing 2-nitroresorcinol with similar compounds, several notable examples include:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Resorcinol | Di-hydroxybenzene | Lacks nitro group; used in pharmaceuticals. |
| Nitrobenzene | Mononitrobenzene | Primarily used as an industrial solvent; more toxic. |
| 4-Nitrophenol | Para-nitrophenol | Used as a precursor for dyes; different positioning of nitro group. |
Uniqueness of 2-Nitroresorcinol: The presence of both hydroxyl and nitro groups allows for unique reactivity patterns not found in simpler analogs like resorcinol or nitrobenzene. Its ability to form stable intramolecular hydrogen bonds further distinguishes it from related compounds.
XLogP3
LogP
Melting Point
GHS Hazard Statements
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
70268-38-1








